molecular formula C6H11NO B1345667 o-Methylvalerolactim CAS No. 5693-62-9

o-Methylvalerolactim

Cat. No. B1345667
CAS RN: 5693-62-9
M. Wt: 113.16 g/mol
InChI Key: YNTUHDRALXNDEQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of o-Methylvalerolactim consists of 6 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The exact structure can be represented by the SMILES notation: COC1=NCCCC1 .


Physical And Chemical Properties Analysis

O-Methylvalerolactim has a molecular weight of 113.158 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 147.3±9.0 °C at 760 mmHg, and a flash point of 37.8±12.7 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

o-Methylvalerolactim is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 . It’s used in research and not intended for diagnostic or therapeutic use .

Application

The compound has been used in the study of homo- and heteroanionic alkali metal aza-enolate aggregates .

Method of Application

The reaction of o-valerolactim ether with BuM (M = Li, Na, K) in the presence of the Lewis donors thf, tmeda, pyridine, and pmdta resulted in the crystallisation and structural characterisation of a series of homo- and heteroanionic aggregates, which are also either homo or heterobimetallic .

Results

The study resulted in the crystallisation and structural characterisation of a series of homo- and heteroanionic aggregates .

properties

IUPAC Name

6-methoxy-2,3,4,5-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-8-6-4-2-3-5-7-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTUHDRALXNDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205477
Record name o-Methylvalerolactim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2,3,4,5-tetrahydropyridine

CAS RN

5693-62-9
Record name o-Methylvalerolactim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005693629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Methylvalerolactim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2,3,4,5-tetrahydropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
R Lukeš, M Černý - Collection of Czechoslovak Chemical …, 1961 - cccc.uochb.cas.cz
… , 2-Allyl-piperidins, hat man die Reaktion von O-Methylvalerolactim (1) mit Allylmagnesiumbromid vorgeschlagen. Da O-Methylvalerolactim, wie schon fruher beschrieben wurde3 …
Number of citations: 19 cccc.uochb.cas.cz
PC Andrews, SD Bull, M Koutsaplis - New Journal of Chemistry, 2010 - pubs.rsc.org
… While both n BuLi and t BuLi deprotonate o-methylvalerolactim at the α-C, t BuLi was used preferentially in our study since it produces the desired α-alkylated product in the highest yield…
Number of citations: 12 pubs.rsc.org
O Červinka - Collection of Czechoslovak Chemical …, 1959 - cccc.uochb.cas.cz
… One of our preceding papersll describes the reaction of a Grignard reagent with O-methylvalerolactim (III;' n = 4; R = CH3 ) which affords the unsaturated base (VII, n = 4, R = CH2=CH.(…
Number of citations: 18 cccc.uochb.cas.cz
DM Ryckman, RV Stevens - Journal of the American Chemical …, 1987 - ACS Publications
… for O-methylvalerolactim when … O-methylvalerolactim are appropriate at this point. First, in contrastto alkyl- and alkenyllithium reagents the overall rate of addition to O-methylvalerolactim …
Number of citations: 23 pubs.acs.org
M Koutsaplis - 2009 - bridges.monash.edu
… Chapter three describes the synthesis and characterisation of the intermediate formed following metallation of the lactim ether, o-methylvalerolactim with nBuM (M = Li, Na and K). The …
Number of citations: 0 bridges.monash.edu
T FUJII, S YOSHIFUJI, K YAMADA - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
… In contrast, the alkylations of O-methylvalerolactim (10h) or O-ethylvalerolactim (1111) with less reactive allcyl halides (relative to phenacyl bromide) such as Mel, EtI, PhCHZBr, …
Number of citations: 31 www.jstage.jst.go.jp
DB Nilov, VG Granik - Russian chemical bulletin, 2006 - Springer
… The above conclusion is confirmed by analysis of the chromatogram of the reaction mixture obtained by the reaction of O methylvalerolactim with cyanoacetohydr azide, the reaction …
Number of citations: 7 link.springer.com
M Bonanomi, L Baiocchi - Journal of heterocyclic chemistry, 1983 - Wiley Online Library
… As a matter of fact, when in the synthesis of tetrahydro-1,2,4triazole[4,3-a]pyridine (see above), O-methylvalerolactim was reacted with 6a in order to obtain the intermediate cyclic …
Number of citations: 6 onlinelibrary.wiley.com
P Beak, J Bonham, JTJ Lee - Journal of the American Chemical …, 1968 - ACS Publications
… to have the same energy in each model, the difference in the chemical binding energies of models 13 and 14 may be estimated to be the same as that for O-methylvalerolactim (5) and N…
Number of citations: 115 pubs.acs.org
G Göndös, L Gera, G Tóth, A Kálmán, J Bridson - Steroids, 1998 - Elsevier
From the condensation reaction of O-methylbutyrolactim (2), O-methylvalerolactim (3), O-methylcaprolactim (4) and O-methyl-4-t-butylcaprolactim (5) with ethyl 6,7-dimethoxy-α-[1-(1,2,3,…
Number of citations: 4 www.sciencedirect.com

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